molecular formula C12H22N2O5 B558169 (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid CAS No. 2483-47-8

(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid

Cat. No.: B558169
CAS No.: 2483-47-8
M. Wt: 274.31 g/mol
InChI Key: QYCPNUMTVZBTMM-VIFPVBQESA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H22N2O5 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Boc-Lys(For)-OH, also known as (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid or N2-(tert-Butoxycarbonyl)-N6-formyl-L-lysine, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

Boc-Lys(For)-OH interacts with its targets, the HDACs, by serving as a substrate . The compound is deacetylated by HDACs, leading to a change in the conformation and/or activity of the substrates . This dynamic modification of lysine residues plays an important role in the regulation of chromatin structure and gene expression .

Biochemical Pathways

The primary biochemical pathway affected by Boc-Lys(For)-OH is the histone acetylation-deacetylation pathway . In this pathway, the balance between the activities of histone acetyltransferases (HATs) and HDACs determines the acetylation status of proteins . By serving as a substrate for HDACs, Boc-Lys(For)-OH influences this balance, thereby affecting gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Pharmacokinetics

It’s known that the compound is used in vitro for hdac activity assays , suggesting that it may have good cell permeability. More research is needed to fully understand the ADME properties of Boc-Lys(For)-OH and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Boc-Lys(For)-OH’s action are primarily related to its influence on protein acetylation and the resulting changes in cellular processes . By serving as a substrate for HDACs, Boc-Lys(For)-OH can affect the acetylation status of histones and non-histone proteins, influencing gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Properties

IUPAC Name

(2S)-6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCPNUMTVZBTMM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216791
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-47-8
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2483-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-(tert-butoxycarbonyl)-N6-formyl-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What is the role of Boc-Lys(For)-OH in peptide synthesis?

A1: Boc-Lys(For)-OH serves as a protected form of lysine, a building block for peptides. The Boc group protects the α-amino group, while the formyl (For) group protects the ε-amino group of lysine. This allows for controlled and sequential addition of amino acids during peptide chain assembly on solid support. [, , ]

Q2: How does the use of protected amino acids like Boc-Lys(For)-OH benefit solid-phase peptide synthesis?

A2: Protecting groups like Boc and For are crucial in solid-phase peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. These groups can be selectively removed at specific stages of the synthesis, allowing for the controlled coupling of subsequent amino acids. [, , ]

Q3: Are there alternative protecting groups for lysine's ε-amino group other than formyl (For)?

A3: Yes, besides formyl, various other protecting groups are used for the ε-amino group of lysine. Common examples include Alloc (allyloxycarbonyl) [], Fmoc (fluorenylmethyloxycarbonyl) [, , ], and even other bulky groups like TCP (tetrachlorophthaloyl). [] The choice of protecting group often depends on the specific requirements of the synthesis, such as orthogonality with other protecting groups used.

Q4: The research mentions using Boc-Lys(Biotin)-OH. How does incorporating biotin into peptides contribute to research?

A4: Biotin, a vitamin, exhibits strong binding affinity to avidin and streptavidin proteins. This interaction is widely utilized in various biochemical and biological assays. Incorporating biotinylated lysine, like Boc-Lys(Biotin)-OH, into peptides enables researchers to immobilize, detect, or purify these peptides using avidin or streptavidin-based systems. [, ]

Q5: The research discusses using a fluorinated lysine derivative, Boc-Lys-(Tfa)-OH, as an HDAC substrate. Can you elaborate on this?

A5: Histone deacetylases (HDACs) are enzymes that play a crucial role in gene regulation by removing acetyl groups from histones. Boc-Lys-(Tfa)-OH, with its trifluoroacetyl (Tfa) group, serves as a substrate for HDACs. By monitoring the deacetylation of this compound using techniques like 19F MRS, researchers can assess HDAC activity in vitro and in vivo. This approach holds potential for developing non-invasive methods to monitor HDAC inhibition, which is relevant in cancer research as HDAC inhibitors are being explored as anticancer agents. [, ]

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